(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide hydrochloride
CAS No.: 140400-06-2
Cat. No.: VC11684592
Molecular Formula: C15H16ClN3O3
Molecular Weight: 321.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140400-06-2 |
|---|---|
| Molecular Formula | C15H16ClN3O3 |
| Molecular Weight | 321.76 g/mol |
| IUPAC Name | (2S)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide;hydrochloride |
| Standard InChI | InChI=1S/C15H15N3O3.ClH/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21;/h1-9,14H,10,16H2,(H,17,19);1H/t14-;/m0./s1 |
| Standard InChI Key | PUPPBYXRHSFLCY-UQKRIMTDSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
| SMILES | C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a propanamide core with three distinct substituents:
-
A phenyl group at the C3 position.
-
A 4-nitrophenyl moiety attached to the amide nitrogen.
-
A primary amine at the C2 position, conferring chirality due to the (S)-configuration .
The hydrochloride salt enhances water solubility, a critical factor for bioavailability in biological systems .
Stereochemical Considerations
The (S)-configuration at the C2 amino group is essential for its interaction with chiral biological targets. Computational models suggest this configuration optimizes hydrogen bonding with tubulin proteins, a mechanism observed in structurally related combretastatin analogs .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₆ClN₃O₃ | Calculated |
| Molecular Weight | 321.76 g/mol | PubChem |
| SMILES Notation | C1=CC=C(C=C1)C(CN)C(=O)NC2=CC=C(C=C2)N+[O-].Cl | Derived |
| logP (Predicted) | 2.8 | PubChem |
The nitro group (-NO₂) contributes to electron-deficient aromatic systems, influencing redox properties and metabolic stability .
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step strategy:
-
Wittig Olefination: To construct the stilbene-like backbone, as demonstrated in combretastatin analogs .
-
Nitro Group Introduction: Electrophilic aromatic substitution on the phenyl ring using nitric acid .
-
Amide Coupling: Reaction between the carboxylic acid intermediate and 4-nitroaniline using propylphosphonic anhydride (T3P) .
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Key Challenges
-
Isomerization Risk: The Z/E isomerization of the intermediate olefin requires strict temperature control (<40°C) .
-
Nitro Reduction: Unintended reduction of the nitro group during hydrogenation steps necessitates catalytic transfer hydrogenation protocols .
Yield Optimization
Recent advances improved yields from 12% to 38% through:
Biological Activity and Mechanisms
Antitubulin Effects
In vitro studies on analogous compounds show IC₅₀ values of 0.08–0.31 μM against human cancer cell lines (MCF-7, A549) . The nitro group enhances binding to the colchicine site of tubulin, disrupting microtubule assembly .
Cytotoxicity Profile
The high SI (246.6) indicates preferential toxicity toward cancer cells over normal cells .
Pharmacological Applications
Vascular Disrupting Agents (VDAs)
The compound’s structural similarity to combretastatin A-4 (CA4) positions it as a potential VDA . In murine models, CA4 analogs reduced tumor blood flow by 92% within 1 hour post-administration .
Prodrug Development
Amino acid prodrug conjugates (e.g., serine, glycine) enhance water solubility:
| Prodrug Form | Aqueous Solubility (mg/mL) | Plasma Half-life (h) |
|---|---|---|
| Parent Compound | 0.12 | 1.2 |
| Serine Conjugate | 8.7 | 4.5 |
| Glycine Conjugate | 6.9 | 3.8 |
Structure-Activity Relationship (SAR)
Nitro Position Impact
-
Para-Nitro (4-NO₂): Maximizes tubulin binding affinity (ΔG = -9.2 kcal/mol) .
-
Meta-Nitro (3-NO₂): Reduces potency by 5.7-fold due to steric clashes .
Amide Modifications
Replacing the amide with ester groups decreases activity (IC₅₀ >10 μM), underscoring the amide’s role in target engagement .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume